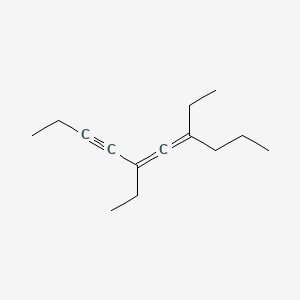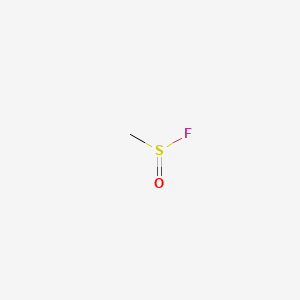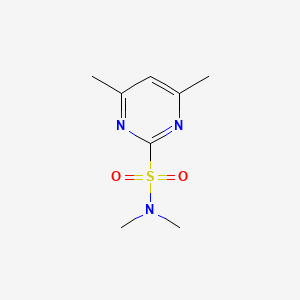![molecular formula C13H22N2O B13954710 1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13954710.png)
1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone is a compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the cyclization of a suitable precursor compound under specific reaction conditions. For example, the precursor may undergo a cyclization reaction in the presence of a base and a solvent, such as ethanol, to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone has several scientific research applications, including:
Pharmacology: Research explores its potential therapeutic applications in treating inflammatory diseases by inhibiting specific kinase pathways.
Biology: The compound is used in studies related to cell signaling and apoptosis.
Industry: It may have applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone involves the inhibition of specific kinases, such as RIPK1. By inhibiting the kinase activity, the compound can block the activation of necroptosis pathways, thereby exerting its therapeutic effects. This inhibition is mediated through the binding of the compound to the kinase active site, preventing substrate phosphorylation and subsequent signaling events .
Comparison with Similar Compounds
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features.
2,8-Diazaspiro[4.5]decan-1-one derivatives: A class of compounds with similar spirocyclic structures and potential kinase inhibitory activity.
Uniqueness
1-(8-Cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone is unique due to its specific cyclopropyl substitution, which may confer distinct biological activity and selectivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C13H22N2O |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(8-cyclopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone |
InChI |
InChI=1S/C13H22N2O/c1-11(16)15-9-6-13(10-15)4-7-14(8-5-13)12-2-3-12/h12H,2-10H2,1H3 |
InChI Key |
RCGWWDWIRCYPOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(C1)CCN(CC2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


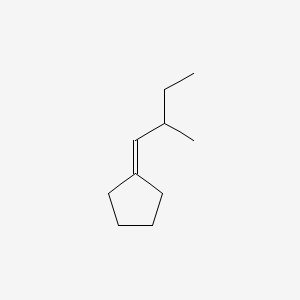
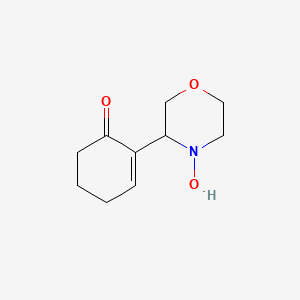
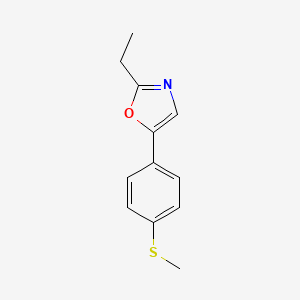
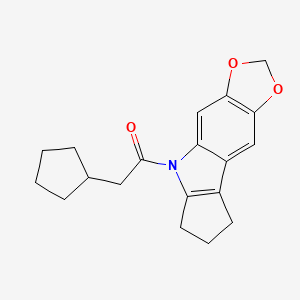
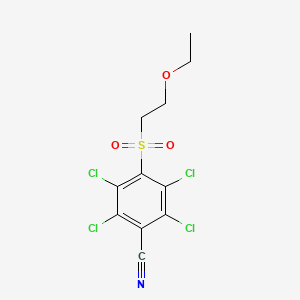
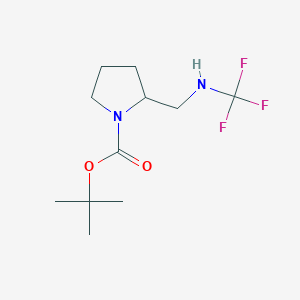
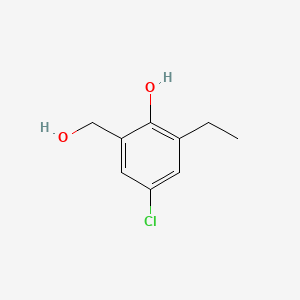
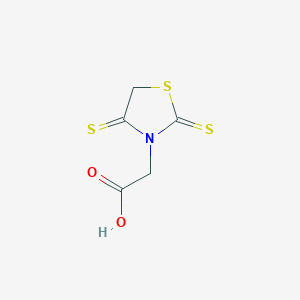
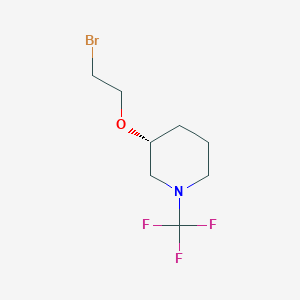
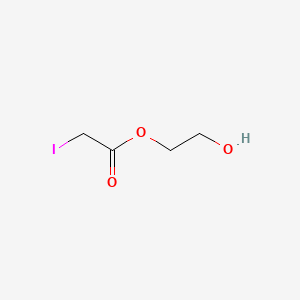
![3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)
